molecular formula C20H24F2N2O2 B2609057 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 2176201-33-3

4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2609057
CAS No.: 2176201-33-3
M. Wt: 362.421
InChI Key: YKGQNCOAYMYUER-UHFFFAOYSA-N
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Description

4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H24F2N2O2 and its molecular weight is 362.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the utility of related azaspirocycles in the rapid synthesis of heterocyclic compounds, such as 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, through multicomponent condensation and subsequent transformation processes (Wipf, Stephenson, & Walczak, 2004). These compounds serve as critical scaffolds for drug discovery, emphasizing the chemical versatility and applicability of azaspirocycles in synthesizing functionally diverse and structurally complex molecules.

Crystal and Molecular Structure Studies

The crystal and molecular structure of closely related compounds, such as 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4′-imidazolidine]-2′,5′-dione, have been thoroughly investigated. These studies reveal intricate details about the compound's conformation, including the planar nature of the hydantoin ring and the specific conformations adopted by the pyrrolidine and piperidine rings. Such structural insights are invaluable for understanding the compound's interactions and stability, which are crucial for its application in various scientific domains (Manjunath et al., 2011).

Novel Building Blocks for Drug Discovery

Azaspirocycles, including those structurally related to 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one, are highlighted as novel building blocks for chemistry-driven drug discovery. Their unique structural features make them excellent candidates for creating new drugs with potential therapeutic applications (Wipf, Stephenson, & Walczak, 2004).

Corrosion Inhibition

Research also explores the application of spirocyclopropane derivatives, which share functional and structural similarities with the compound , for corrosion inhibition. These studies indicate the potential of such compounds in protecting materials against corrosion, thus extending their applicability to materials science and engineering (Chafiq et al., 2020).

Properties

IUPAC Name

4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O2/c1-13-3-4-16(9-14(13)2)24-11-15(10-17(24)25)18(26)23-7-5-19(6-8-23)12-20(19,21)22/h3-4,9,15H,5-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGQNCOAYMYUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4(CC3)CC4(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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